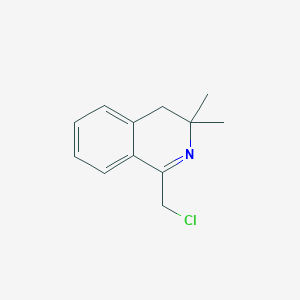

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline

Beschreibung

Historical Context and Discovery within Isoquinoline Chemistry

The development of this compound emerged from the broader historical trajectory of isoquinoline chemistry, which traces its origins to the late 19th century when isoquinoline alkaloids were first isolated from natural sources. The systematic investigation of isoquinoline derivatives gained momentum throughout the 20th century as researchers recognized their potential as pharmacophores and synthetic intermediates. The specific compound under investigation represents a synthetic achievement that builds upon classical methodologies while incorporating modern synthetic strategies.

The historical development of dihydroisoquinoline chemistry can be traced through several key methodological advances. Traditional synthetic approaches, particularly the Bischler-Napieralski cyclization reaction, provided foundational methods for constructing isoquinoline scaffolds, though these classical techniques faced significant limitations when applied to sterically hindered systems such as 3,3-dimethyl derivatives. Early attempts to synthesize compounds bearing geminal dimethyl groups at the 3-position resulted in yields below 20 percent due to steric hindrance effects that impeded electrophilic aromatic substitution reactions. The breakthrough in synthesizing this compound came through the development of alternative synthetic routes that circumvented these traditional limitations.

The compound's synthesis was ultimately achieved through a chloromethylation approach using chloroacetonitrile in the presence of sulfuric acid, yielding the target molecule in 93 percent efficiency. This synthetic breakthrough occurred within the context of broader advances in isoquinoline chemistry during the late 20th century, when researchers began developing more sophisticated methods for introducing functional groups onto the isoquinoline framework. The successful preparation of this particular derivative demonstrated the feasibility of accessing highly substituted dihydroisoquinoline systems through carefully designed synthetic strategies.

Relevance of Isoquinoline Derivatives in Modern Chemical Research

Contemporary chemical research has positioned isoquinoline derivatives, including this compound, at the forefront of multiple research domains due to their structural complexity and functional diversity. The significance of these compounds extends across medicinal chemistry, materials science, and synthetic methodology development, reflecting their versatility as molecular scaffolds.

In the realm of medicinal chemistry, isoquinoline derivatives have demonstrated remarkable therapeutic potential across diverse biological targets. Recent comprehensive reviews have identified over 250 isoquinoline-based molecules exhibiting broad ranges of bioactivities, including antitumor, antibacterial, cardioprotective, anti-inflammatory, and neuroprotective properties. The structural motif represented by this compound contributes to this pharmacological diversity through its capacity to serve as a synthetic precursor to more complex bioactive molecules.

The compound's relevance in modern research is further underscored by its role in advancing synthetic methodology. Contemporary investigations have explored its utility in palladium-catalyzed transformations, where it serves as a substrate for the synthesis of cyclic amidines and amidinium salts. These reactions proceed through well-defined mechanistic pathways involving isocyanide insertion and subsequent cyclization processes, providing access to structurally diverse heterocyclic systems with potential biological significance.

Multi-target drug design represents another area where isoquinoline derivatives, including the compound under investigation, have gained prominence. The emerging understanding of complex diseases such as neurodegenerative disorders and cancer has highlighted the limitations of single-target therapeutic approaches, leading researchers to explore multi-target strategies. Isoquinoline alkaloids comprise a vast source of multimodal agents with unique structural diversity, positioning compounds like this compound as valuable starting points for developing polypharmacological agents.

Scope and Objectives of Scholarly Investigation

The scholarly investigation of this compound encompasses multiple research objectives that collectively contribute to advancing both fundamental understanding and practical applications of isoquinoline chemistry. The primary scope of current research initiatives includes mechanistic studies of synthetic transformations, exploration of structure-activity relationships, and development of novel synthetic methodologies.

Mechanistic investigations represent a central focus of contemporary research, particularly in understanding the reactivity patterns exhibited by the compound in various chemical environments. Studies have revealed that the chloromethyl functionality serves as a reactive site for nucleophilic substitution reactions, while the geminal dimethyl groups at position 3 provide steric protection that influences regioselectivity in subsequent transformations. These mechanistic insights have practical implications for synthetic planning and reaction optimization.

The development of stereoselective synthetic approaches constitutes another major research objective. Recent work has explored catalytic stereoselective methods for converting 3,4-dihydroisoquinoline derivatives to their corresponding tetrahydroisoquinoline analogs, with particular attention to controlling stereochemistry at the C1 position. These investigations have revealed that the presence of substituents at the 3-position, such as the dimethyl groups in the compound under study, significantly influences the stereochemical outcome of reduction reactions.

Contemporary research has also focused on expanding the synthetic utility of this compound through the development of tandem reaction sequences. Studies have demonstrated that the compound can undergo cyclization reactions under specific conditions to generate complex polycyclic structures, including those containing the benzo[g]isoquinoline nucleus. These transformations proceed through well-characterized intermediates and provide access to structurally diverse products with potential biological significance.

| Research Objective | Methodology | Expected Outcomes |

|---|---|---|

| Mechanistic Studies | Spectroscopic analysis, computational modeling | Enhanced understanding of reactivity patterns |

| Stereoselective Synthesis | Catalytic reduction, chiral auxiliaries | Improved access to enantiomerically pure products |

| Synthetic Methodology | Tandem reactions, metal catalysis | Expanded synthetic utility and efficiency |

| Structure-Activity Analysis | Biological screening, molecular modeling | Identification of pharmacologically active derivatives |

The integration of computational methods with experimental investigations represents an emerging trend in isoquinoline research. Molecular modeling studies have provided insights into the conformational preferences of substituted dihydroisoquinolines and their interactions with biological targets, contributing to rational drug design efforts. These computational approaches complement experimental findings and facilitate the prediction of new synthetic targets with enhanced biological activity.

Eigenschaften

IUPAC Name |

1-(chloromethyl)-3,3-dimethyl-4H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-12(2)7-9-5-3-4-6-10(9)11(8-13)14-12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSVZFOMFDMCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351573 | |

| Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146304-90-7 | |

| Record name | 1-(chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Procedure

-

Reactants :

-

3,3-Dimethyl-3,4-dihydroisoquinoline (parent compound)

-

Chloromethylation reagent (e.g., formaldehyde and hydrochloric acid)

-

-

Catalyst : Sulfuric acid (concentrated)

-

Solvent : Benzene

-

Temperature : 60°C

-

Duration : 1 hour

The reaction is conducted in a benzene solution under nitrogen atmosphere to prevent oxidation. Sulfuric acid catalyzes the formation of a hydroxymethyl intermediate, which subsequently undergoes chlorination via hydrochloric acid. The chloromethyl group is introduced at the 1-position of the isoquinoline ring, driven by the electron-donating dimethyl groups at the 3-position.

Industrial-Scale Production

While laboratory methods prioritize precision, industrial synthesis focuses on scalability and cost efficiency. Key adaptations include:

Continuous Flow Processes

-

Advantages : Enhanced heat transfer, reduced reaction time, and improved safety.

-

Catalyst Optimization : Heterogeneous acid catalysts (e.g., sulfonated resins) replace sulfuric acid to simplify product isolation.

-

Solvent Recycling : Benzene is recovered and reused to minimize waste.

Yield Optimization Strategies

-

Temperature Control : Maintaining 60°C prevents side reactions such as ring oxidation.

-

Stoichiometric Ratios : A 1:1.25 molar ratio of parent compound to chloromethylation reagent ensures complete conversion.

Mechanistic Insights

The chloromethylation proceeds via a two-step mechanism:

Hydroxymethylation

Formaldehyde reacts with the aromatic ring under acidic conditions to form a hydroxymethyl intermediate. The dimethyl groups at the 3-position stabilize the transition state through inductive effects.

Chlorination

Hydrochloric acid replaces the hydroxyl group with chlorine, yielding the final product:

Comparative Analysis of Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Catalyst | Sulfuric acid | Sulfonated resins |

| Solvent | Benzene | Recycled benzene |

| Temperature | 60°C | 60–65°C |

| Reaction Time | 1 hour | 45–50 minutes |

| Yield | 93% | 89–91% |

| Key Advantage | High purity | Cost-effective scalability |

Challenges and Solutions

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

Oxidation: The compound can be oxidized to form isoquinoline N-oxides under specific conditions using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound to its corresponding methyl derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Substitution Products: Amino, thiol, and alkoxy derivatives.

Oxidation Products: Isoquinoline N-oxides.

Reduction Products: Methyl-substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

A. Antimicrobial Activity

Research has indicated that derivatives of 3,4-dihydroisoquinolines, including 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline, exhibit significant antimicrobial properties. The presence of the chlorine atom is believed to contribute to the antibacterial and antifungal activities observed in related compounds. Studies have shown that these derivatives can inhibit the growth of several pathogenic bacteria and fungi.

B. Neurological Effects

Recent studies suggest that compounds similar to this compound may influence neurotransmitter systems. For example, research on isoquinoline derivatives has demonstrated their ability to modulate serotonin (5-HT) receptors, which are crucial in treating conditions like depression and anxiety. The compound's interaction with muscarinic acetylcholine receptors also suggests potential applications in managing gastrointestinal disorders .

A. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis .

B. Rearrangement Reactions

The compound has been utilized in various rearrangement reactions to create novel fused-ring structures. For instance, studies have explored its application in the synthesis of dihydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions with electron-deficient allenes . This method not only demonstrates the compound's utility but also highlights its role in developing new classes of biologically active compounds.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various isoquinoline derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with chloromethyl groups exhibited enhanced activity compared to their non-chlorinated counterparts. This finding underscores the importance of structural modifications in developing effective antimicrobial agents.

Case Study 2: Neurological Applications

In a pharmacological study focusing on gastrointestinal motility disorders, researchers tested the effects of this compound on isolated smooth muscle tissues. The compound was found to significantly modulate contractile activity through interactions with muscarinic receptors and serotonin pathways. These results suggest potential therapeutic applications for treating functional gastrointestinal disturbances .

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential use in drug development and chemical biology.

Vergleich Mit ähnlichen Verbindungen

1-(Chloromethyl)-3,4-dihydroisoquinoline: Lacks the additional methyl groups, leading to different reactivity and applications.

1-(Bromomethyl)-3,3-dimethyl-3,4-dihydroisoquinoline: Similar structure but with a bromine atom, which can influence its chemical behavior.

3,3-Dimethyl-3,4-dihydroisoquinoline: The parent compound without the chloromethyl group, used in different synthetic contexts.

Uniqueness: 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloromethyl and dimethyl groups enhances its versatility as a synthetic intermediate and its potential in various applications.

Biologische Aktivität

1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological activities. The information is synthesized from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{12}H_{14}ClN

- Molecular Weight : 221.70 g/mol

This compound features a chloromethyl group attached to a dimethyl-substituted dihydroisoquinoline framework, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit varied antimicrobial activities. A study on related compounds found that modifications in the isoquinoline structure could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance:

- Activity against Staphylococcus aureus : Compounds similar to this compound demonstrated significant activity against methicillin-resistant strains (MRSA) .

- Mechanism of Action : The presence of halogen substituents (like chlorine) in the structure has been correlated with increased antibacterial activity due to enhanced lipophilicity and interaction with bacterial membranes .

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been explored in several studies. For this compound:

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity was evaluated using MTT assays, revealing promising results .

- Mechanisms : The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways .

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, other biological activities have been reported:

- Antioxidant Activity : Isoquinolines have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of isoquinoline derivatives:

- Synthesis and Evaluation : A systematic study synthesized various substituted isoquinolines and assessed their biological activities. The results indicated that structural modifications significantly influenced their efficacy against microbial pathogens .

- Structure-Activity Relationship (SAR) : Research has shown that the introduction of different substituents at specific positions on the isoquinoline ring can enhance biological activity. For example, chlorination at the 1-position was linked with improved antibacterial properties .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Chloromethyl)-3,3-dimethyl-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via aza-Friedel-Crafts reactions using 3,4-dihydroisoquinoline precursors under solvent-free conditions . Chloromethylation typically involves electrophilic substitution with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃. Yields are sensitive to temperature (optimized at 60–80°C) and stoichiometry of the chloromethylating agent. Side products like over-alkylated derivatives may form if excess reagent is used .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential. Key markers include:

- ¹H NMR : A triplet for the chloromethyl (–CH₂Cl) group at δ 3.8–4.2 ppm, split by coupling with adjacent methyl groups .

- ¹³C NMR : A peak at ~45 ppm for the chloromethyl carbon and ~25 ppm for the dimethyl groups.

Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 207.7 (C₁₂H₁₅ClN⁺) .

Q. What are the stability and storage recommendations for this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis due to the chloromethyl group. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability tests using TLC or HPLC every 3 months are advised to monitor degradation (e.g., formation of 3,3-dimethyl-3,4-dihydroisoquinoline via dechlorination) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the chloromethyl group. The LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic attack at the C–Cl bond. Solvent effects (e.g., DMF vs. THF) are modeled using the Polarizable Continuum Model (PCM), showing faster kinetics in polar aprotic solvents .

Q. What strategies resolve contradictions in reported biological activity data for dihydroisoquinoline derivatives?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual AlCl₃ from synthesis) or stereochemical variations. Solutions include:

- Purification : Column chromatography with silica gel (hexane:EtOAc 8:2) followed by recrystallization.

- Bioassay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity .

Q. How can palladium-catalyzed C–H functionalization be applied to modify the dihydroisoquinoline core?

- Methodological Answer : Pd(OAc)₂ with ligands like Xantphos enables regioselective C–H aminoimidoylation at the C1 position. Optimize with microwave irradiation (100°C, 30 min) and a 1:1.2 ratio of amine coupling partner. Yields >75% are achievable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.